Methyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is often synthesized via a condensation reaction between an appropriate amine and a diketone.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole moiety with the tetrahydropyridine ring through a carbamoylation reaction, typically using a carbamoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Preliminary studies suggest it may have anticancer properties, as it can induce apoptosis in certain cancer cell lines .
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
BENZO-1,3-DIOXOL-5-OL ACETATE: This compound shares the benzodioxole moiety but lacks the tetrahydropyridine ring.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
What sets METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-2-METHYL-6-OXO-1,4,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE apart is its unique combination of the benzodioxole and tetrahydropyridine moieties. This dual structure may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N2O6 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylcarbamoyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-8-14(16(21)22-2)10(6-13(19)17-8)15(20)18-9-3-4-11-12(5-9)24-7-23-11/h3-5,10H,6-7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
DDMCMTRDJIBBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)OC |
Origin of Product |
United States |
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